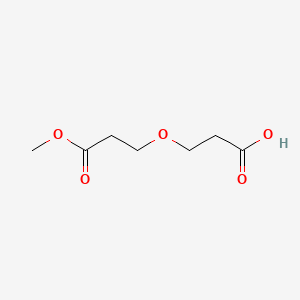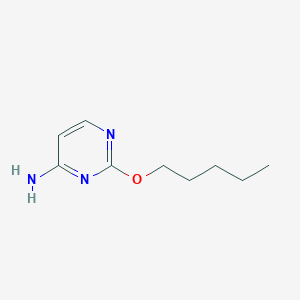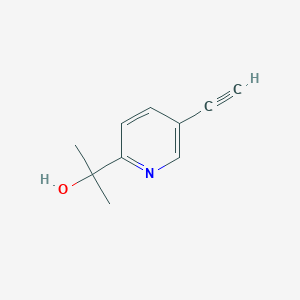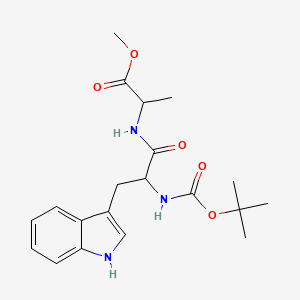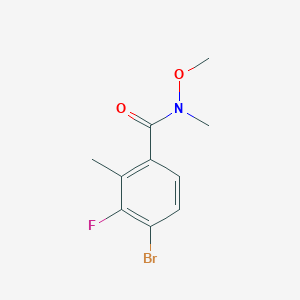![molecular formula C22H28ClFN6O7S2 B14013682 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride CAS No. 25313-11-5](/img/structure/B14013682.png)
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound that features a combination of triazine, phenoxy, carbamoyl, and sulfonyl fluoride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the phenoxy and carbamoyl groups, and finally, the attachment of the sulfonyl fluoride group. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl fluorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl fluoride sites.
Oxidation and Reduction: The triazine and phenoxy groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chloro site can yield various substituted triazine derivatives, while oxidation of the phenoxy group can produce phenolic compounds .
Aplicaciones Científicas De Investigación
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Shares the triazine core and chloro group but lacks the phenoxy, carbamoyl, and sulfonyl fluoride groups.
4-Chloro-2,6-diaminopyrimidine: Contains a similar chloro and amino substitution pattern but differs in the ring structure and additional functional groups.
Uniqueness
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
25313-11-5 |
|---|---|
Fórmula molecular |
C22H28ClFN6O7S2 |
Peso molecular |
607.1 g/mol |
Nombre IUPAC |
4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H22ClFN6O4S.C2H6O3S/c1-20(2)27-18(23)26-19(24)28(20)13-5-8-16(15(21)11-13)32-10-9-25-17(29)12-3-6-14(7-4-12)33(22,30)31;1-2-6(3,4)5/h3-8,11H,9-10H2,1-2H3,(H,25,29)(H4,23,24,26,27);2H2,1H3,(H,3,4,5) |
Clave InChI |
VVXBSLFRNGXXCB-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



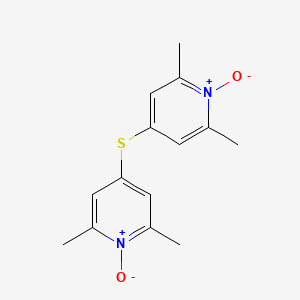
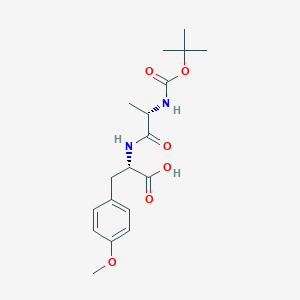
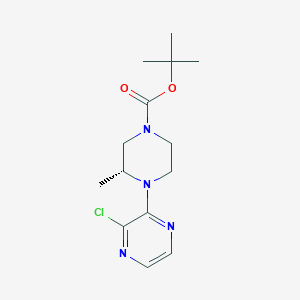
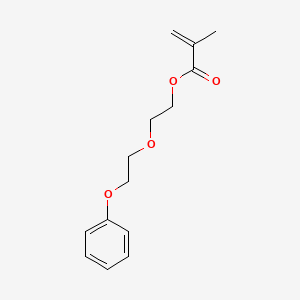

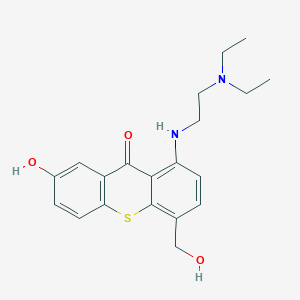
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
